molecular formula C18H21ClN2O6S3 B2945985 8-(4-((4-Chlorophenyl)sulfonyl)-2-(ethylsulfonyl)thiazol-5-yl)-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 863450-05-9

8-(4-((4-Chlorophenyl)sulfonyl)-2-(ethylsulfonyl)thiazol-5-yl)-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B2945985
CAS No.: 863450-05-9
M. Wt: 493
InChI Key: VYECQKLWTIAQSY-UHFFFAOYSA-N
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Description

This compound features a thiazole core substituted with two sulfonyl groups: a 4-chlorophenylsulfonyl moiety at position 4 and an ethylsulfonyl group at position 2. Its molecular formula is C₁₉H₂₃ClN₂O₆S₃ (estimated by replacing the tolyl group in ’s compound with 4-chlorophenyl), with a molecular weight of approximately 507.06 g/mol. The 4-chlorophenyl group introduces electron-withdrawing effects, which may influence electronic distribution and intermolecular interactions compared to analogs with electron-donating substituents .

Properties

IUPAC Name

8-[4-(4-chlorophenyl)sulfonyl-2-ethylsulfonyl-1,3-thiazol-5-yl]-1,4-dioxa-8-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O6S3/c1-2-29(22,23)17-20-15(30(24,25)14-5-3-13(19)4-6-14)16(28-17)21-9-7-18(8-10-21)26-11-12-27-18/h3-6H,2,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYECQKLWTIAQSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NC(=C(S1)N2CCC3(CC2)OCCO3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-(4-((4-Chlorophenyl)sulfonyl)-2-(ethylsulfonyl)thiazol-5-yl)-1,4-dioxa-8-azaspiro[4.5]decane is a complex organic molecule notable for its structural features, including a spirocyclic framework, thiazole ring, and multiple sulfonyl groups. These characteristics suggest significant potential for biological activity, particularly in medicinal chemistry.

Structural Characteristics

The compound's molecular formula is C18H21ClN2O6S3C_{18}H_{21}ClN_2O_6S_3, with a molecular weight of approximately 493 g/mol. The structural complexity arises from the integration of various functional groups that may influence its pharmacological properties.

Biological Activity Overview

Research indicates that compounds featuring thiazole rings and sulfonyl groups exhibit diverse biological activities, including antimicrobial, anticancer, and anticonvulsant effects. The presence of para-halogen substituents on the aromatic rings is often crucial for enhancing biological activity.

Key Biological Activities

  • Antimicrobial Activity : Thiazole derivatives are known to possess significant antimicrobial properties. The incorporation of sulfonyl groups may enhance this effect.
  • Anticancer Potential : Compounds similar to this one have shown promising anticancer activity in various studies, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
  • Anticonvulsant Effects : Some thiazole-based compounds have demonstrated anticonvulsant properties, making them candidates for further investigation in seizure disorders.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various thiazole derivatives against common pathogens. The results indicated that compounds with similar structural motifs to our target compound displayed significant inhibition against Staphylococcus aureus and Escherichia coli.

Study 2: Anticancer Mechanisms

Research published in PMC highlighted that thiazole derivatives could act as covalent inhibitors of key proteins involved in cancer progression. Specifically, modifications to the thiazole ring improved binding affinity to target proteins, leading to enhanced anticancer effects in vitro.

Interaction Studies

Investigations into the binding affinity of This compound with biological targets have utilized techniques such as:

  • Molecular Dynamics Simulations : These studies help elucidate how structural modifications affect interactions with enzymes or receptors.
  • In Vitro Assays : Testing against various cell lines has provided insights into the compound's efficacy and potential toxicity.

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their associated biological activities:

Compound NameStructural FeaturesBiological Activity
8-(2-Nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decaneContains nitrophenyl instead of chlorophenylAntimicrobial
8-(Thiazol-2-yl)-1,4-dioxa-8-azaspiro[4.5]decaneIntegrated thiazole ringAnticancer
8-(Chlorobutyl)-1,4-dioxa-8-azaspiro[4.5]decaneChlorobutyl substituentAnxiolytic effects

Chemical Reactions Analysis

Sulfonyl Group Reactivity

The molecule contains two sulfonyl moieties:

  • 4-(4-chlorophenyl)sulfonyl

  • 2-(ethylsulfonyl)

Key Observations :

  • Nucleophilic Substitution : Sulfonyl groups are susceptible to nucleophilic attack, particularly at the sulfur center. For example, hydrolysis under acidic or basic conditions may yield sulfonic acids or salts, as seen in structurally related sulfonyl chloride derivatives .

  • Reduction : Sulfonyl groups can be reduced to thioethers or thiols using agents like LiAlH₄ or catalytic hydrogenation, though steric hindrance from the spirocyclic system may influence reaction efficiency .

Reaction Pathway Example :

Reaction Type Conditions Expected Product
HydrolysisH₂O, NaOH (aq.), reflux4-(4-chlorophenyl)sulfonic acid derivative
ReductionLiAlH₄, THF, 0°CEthylthiol or thioether analog

Thiazole Ring Reactivity

The thiazole ring is substituted at the 5-position with the spirocyclic system.

Key Observations :

  • Electrophilic Substitution : The electron-withdrawing sulfonyl groups deactivate the thiazole ring, directing electrophiles (e.g., nitration, halogenation) to specific positions .

  • Ring-Opening : Strong nucleophiles (e.g., Grignard reagents) may cleave the thiazole ring under high-temperature conditions, forming open-chain sulfonamides .

Reaction Pathway Example :

Reaction Type Conditions Expected Product
NitrationHNO₃, H₂SO₄, 50°CNitro-substituted thiazole derivative
Grignard AdditionRMgX, THF, refluxOpen-chain sulfonamide with alkyl group

Spirocyclic System Stability

The 1,4-dioxa-8-azaspiro[4.5]decane core is a rigid bicyclic structure.

Key Observations :

  • Acid/Base Stability : The ketal (dioxane) moiety is stable under neutral conditions but may undergo hydrolysis in strongly acidic media (e.g., HCl/H₂O) to regenerate the parent piperidinone .

  • Ring-Opening Reactions : Lewis acids (e.g., BF₃·OEt₂) can facilitate ring-opening to form linear ethers or amines, depending on reaction conditions .

Reaction Pathway Example :

Reaction Type Conditions Expected Product
Acidic HydrolysisHCl (conc.), H₂O, reflux4-Piperidinone derivative
Lewis Acid CatalysisBF₃·OEt₂, CH₂Cl₂, rtLinear amine or ether product

Synthetic Modifications

Derivatization Strategies :

  • Functionalization at Sulfonyl Groups :

    • Reaction with amines to form sulfonamides.

    • Cross-coupling reactions (e.g., Suzuki-Miyaura) at the 4-chlorophenyl group .

  • Thiazole Ring Functionalization :

    • Halogenation for further cross-coupling.

    • Oxidation of sulfur centers to sulfoxides or sulfones .

Table: Example Synthetic Routes

Target Modification Reagents Yield Reference Analog
Sulfonamide FormationNH₃, DCM, rt65–75%
Suzuki CouplingPd(PPh₃)₄, ArB(OH)₂, K₂CO₃50–60%

Biological and Pharmacological Relevance

Though not directly studied for this compound, structurally related spirocyclic sulfonamides exhibit:

  • σ1 Receptor Affinity : Demonstrated in fluorine-18 labeled analogs for imaging applications .

  • Enzyme Inhibition : Sulfonyl-thiazole hybrids are explored as kinase or protease inhibitors .

Comparison with Similar Compounds

Sulfonyl Group Modifications

  • Target Compound :
    • R₁ : 4-Chlorophenylsulfonyl (electron-withdrawing).
    • R₂ : Ethylsulfonyl (shorter alkyl chain).
  • Analog 1 : 8-(2-(Ethylsulfonyl)-4-tosylthiazol-5-yl)-1,4-dioxa-8-azaspiro[4.5]decane ()

    • R₁ : 4-Methylphenylsulfonyl (tosyl, electron-donating).
    • R₂ : Ethylsulfonyl.
    • Impact : The 4-chlorophenyl group in the target compound may enhance electrophilicity and binding to hydrophobic pockets compared to the tolyl group in Analog 1 .
  • Analog 2: 8-{4-[(4-Methylphenyl)sulfonyl]-2-(propylsulfonyl)-1,3-thiazol-5-yl}-1,4-dioxa-8-azaspiro[4.5]decane () R₁: 4-Methylphenylsulfonyl. R₂: Propylsulfonyl (longer alkyl chain).

Thiazole-Linked Heterocycles

Compounds in feature thiazole rings linked to triazole or pyrazole moieties instead of spirocyclic systems. These structures exhibit planar conformations, whereas the spirocyclic system in the target compound introduces steric hindrance, which may affect binding kinetics and selectivity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 8-(4-((4-Chlorophenyl)sulfonyl)-2-(ethylsulfonyl)thiazol-5-yl)-1,4-dioxa-8-azaspiro[4.5]decane?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving sulfonylation and cyclization. Key steps include:

  • Thiazole ring formation : Refluxing thiosemicarbazide derivatives with chloroacetic acid and sodium acetate in DMF/acetic acid mixtures, followed by recrystallization .
  • Spirocycle assembly : Utilize 1,4-dioxa-8-azaspiro[4.5]decane precursors, reacting with sulfonyl chlorides under controlled conditions (e.g., dichloromethane, triethylamine, room temperature) .
  • Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH 9:1) is effective for isolating the final product .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR and Mass Spectrometry : Use 1H^1H/13C^{13}C-NMR to confirm spirocyclic and sulfonyl group positions. High-resolution MS validates molecular weight .
  • HPLC : Employ Chromolith or Purospher® STAR columns (C18 stationary phase) with gradient elution (water/acetonitrile + 0.1% formic acid) for purity analysis .
  • X-ray Crystallography : If crystalline, determine absolute configuration using single-crystal diffraction .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal (40–80°C) conditions. Monitor degradation via HPLC-UV at 254 nm .
  • Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of derivatives?

  • Methodological Answer :

  • Functional Group Variation : Synthesize analogs by modifying the 4-chlorophenylsulfonyl or ethylsulfonyl groups. For example, replace chlorine with fluorine or methyl to assess electronic effects .
  • Biological Assays : Test derivatives in enzyme inhibition models (e.g., kinase or protease assays) or cellular models (e.g., cytotoxicity in cancer cell lines) .
  • Data Correlation : Use multivariate regression to link structural descriptors (e.g., logP, polar surface area) with activity metrics .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding poses in target proteins (e.g., kinases or GPCRs). Validate with molecular dynamics simulations (NAMD/GROMACS) .
  • ADMET Prediction : Tools like SwissADME or pkCSM can forecast pharmacokinetic properties (e.g., blood-brain barrier permeability, CYP450 interactions) .

Q. What strategies resolve contradictions in experimental data regarding the compound’s reactivity or biological effects?

  • Methodological Answer :

  • Control Experiments : Replicate studies under identical conditions (solvent purity, temperature, catalyst batch) to rule out procedural variability .
  • Cross-Validation : Compare results across multiple analytical platforms (e.g., LC-MS vs. NMR) or biological replicates .
  • Theoretical Reassessment : Re-examine assumptions in computational models (e.g., protonation states, solvent effects) .

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